molecular formula C11H15BrN2O2 B14009896 tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

Cat. No.: B14009896
M. Wt: 287.15 g/mol
InChI Key: CBEISKFCVLPVPA-UHFFFAOYSA-N
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Description

Chemical Structure: tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate (CAS: 2095072-96-9) is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a 3-bromophenyl substituent. The tert-butyl group serves as a steric protector for the hydrazine moiety, while the bromine atom on the phenyl ring provides a site for further functionalization, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Applications: This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its structural features make it valuable for constructing heterocycles and protected hydrazine derivatives, which are pivotal in drug discovery .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(3-bromoanilino)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15)

InChI Key

CBEISKFCVLPVPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate typically involves two key steps:

  • Synthesis of tert-butyl carbazate (tert-butyl hydrazinecarboxylate)
  • Subsequent coupling or substitution with a 3-bromophenyl moiety

The tert-butyl carbazate serves as the hydrazinecarboxylate core, which is then functionalized with the 3-bromophenyl group.

Preparation of tert-Butyl Carbazate (tert-butyl hydrazinecarboxylate)

The synthesis of tert-butyl carbazate is well-documented and forms the foundation for preparing substituted derivatives like this compound.

Typical procedure:

  • React di-tert-butyl dicarbonate with hydrazine hydrate in isopropyl alcohol (IPA) at 0°C.
  • Stir for approximately 2 hours.
  • Evaporate solvent, dissolve residue in dichloromethane (DCM), dry over magnesium sulfate, filter, and evaporate solvent to yield tert-butyl carbazate as a white semi-solid with high yield (~97%).

Reaction scheme:

$$
\text{(Boc)}2O + \text{NH}2\text{NH}2 \cdot H2O \xrightarrow[\text{0°C}]{\text{IPA, 2 h}} \text{tert-butyl carbazate} + \text{byproducts}
$$

Characterization data:

  • ^1H NMR (300 MHz, CDCl3): δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H)
  • ^13C NMR (75 MHz, CDCl3): δ 158.2, 80.1, 28.2

Introduction of the 3-Bromophenyl Group

The key step to obtain this compound involves coupling the tert-butyl carbazate with a 3-bromophenyl-containing reagent, typically via nucleophilic substitution or hydrazone formation.

Possible approaches include:

  • Reaction of tert-butyl carbazate with 3-bromobenzaldehyde to form the corresponding hydrazone intermediate, which can be further reduced or modified.
  • Direct nucleophilic substitution on an activated 3-bromophenyl derivative (e.g., 3-bromophenyl chloroformate or halide) with tert-butyl carbazate or its hydrazine derivative.

While direct literature on this compound synthesis is limited, related compounds such as tert-butyl 2-benzylhydrazinecarboxylate and other substituted analogs have been synthesized by:

  • Mixing carbazate with the appropriate aldehyde or aryl halide under mild conditions.
  • Using catalysts such as solid base catalysts or ionic liquids to improve reaction efficiency.

Advanced Catalytic and Ionic Liquid Methods

A patent (CN102911084A) describes an advanced method for preparing tert-butyl carbazate derivatives using:

  • Phenyl chloroformate and tert-butanol as raw materials.
  • Solid base catalysts (e.g., magnetic magnesium aluminum hydrotalcite with Fe^3+ and Fe^2+ ions).
  • Ionic liquids such as 1-methyl-3-butylimidazolium tetrafluoroborate.
  • Esterification at 30–40°C followed by substitution with hydrazine hydrate at 60–75°C.
  • Extraction and purification by silica gel chromatography.

This method offers high efficiency and recyclability of the reaction system and can be adapted for substituted phenyl derivatives like 3-bromophenyl by using the corresponding chloroformate or aryl halide.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield Notes Reference
1. Synthesis of tert-butyl carbazate Di-tert-butyl dicarbonate + hydrazine hydrate in IPA, 0°C, 2 h ~97% Simple, high-yielding; white semi-solid product
2. Coupling with 3-bromophenyl group Reaction with 3-bromobenzaldehyde or 3-bromophenyl halide under mild conditions Not explicitly reported Forms hydrazone or substituted hydrazinecarboxylate
3. Catalytic esterification and substitution Phenyl chloroformate + tert-butanol + solid base catalyst + ionic liquid, 30–40°C; then hydrazine hydrate substitution at 60–75°C High, scalable Recyclable system, adaptable for substituted phenyl groups

Analytical and Characterization Data

  • ^1H NMR, ^13C NMR, and IR spectroscopy are essential for confirming the structure.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Chromatographic techniques (TLC, column chromatography) are used for purification and monitoring.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylhydrazine derivatives.

    Oxidation and Reduction: Products include different oxidation states of the hydrazine group.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent Key Differences Reactivity/Applications
tert-Butyl 2-(3-chlorophenyl)hydrazinecarboxylate 3-Cl phenyl Chlorine (less electronegative than Br) reduces leaving-group ability. Slower in nucleophilic aromatic substitution compared to brominated analogs .
tert-Butyl 2-(3-cyanophenyl)hydrazinecarboxylate 3-CN phenyl Electron-withdrawing cyano group enhances electrophilic substitution reactivity. Facilitates reactions requiring electron-deficient aromatic systems .

Key Insight: Bromine’s superior leaving-group capability makes tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate more reactive in substitution reactions than its chloro or cyano analogs.

Aliphatic vs. Aromatic Substituents

Compound Name Substituent Type Physical State Solubility & Reactivity
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Aliphatic (tetrahydropyran) Not specified Higher solubility in polar solvents due to aliphatic oxygen; reduced aromatic reactivity .
tert-Butyl 2-benzyl-2-(hex-5-en-1-yl)hydrazinecarboxylate Mixed (benzyl + alkenyl) Pale yellow oil Alkenyl group enables hydrogenation or epoxidation, adding functional diversity .

Key Insight : The 3-bromophenyl group in the target compound offers aromatic conjugation and halogen-directed reactivity, unlike aliphatic substituents that prioritize solubility or alkenyl functionalization.

Regioisomeric Variations

Compound Name (Regioisomer) Position of Substituent Synthesis Yield Impact on Reactivity
tert-Butyl 2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate [Major] 2-position 50% Favored in regioselective synthesis; steric accessibility enhances downstream reactions .
tert-Butyl 1-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate [Minor] 1-position - Less reactive due to steric hindrance from the tosyl group .

Key Insight : Regiochemistry significantly influences reactivity. The 3-bromophenyl group’s meta-position balances electronic effects and steric accessibility for further modifications.

Steric and Electronic Modifications

Compound Name Substituent Steric Effect Electronic Effect
tert-Butyl 2-isopropylhydrazinecarboxylate Isopropyl Moderate steric hindrance Electron-donating alkyl group stabilizes the hydrazine moiety .
tert-Butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate 2,6-Difluorobenzyl High steric hindrance Electron-withdrawing fluorines deactivate the aromatic ring .

Key Insight : The tert-butyl group in the target compound provides maximal steric protection, while the 3-bromophenyl group maintains a balance between electronic activation and steric manageability.

Biological Activity

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2O2C_{12}H_{15}BrN_2O_2, with a molecular weight of approximately 299.16 g/mol. The structure features a hydrazinecarboxylate moiety attached to a tert-butyl group and a 3-bromophenyl substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds containing hydrazine and brominated aromatic rings have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in treating diseases like cancer or infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives are known to induce oxidative stress in cells, leading to cell death in cancerous tissues.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways essential for tumor growth or microbial survival.
  • Signal Transduction Pathway Modulation : It may interfere with cellular signaling pathways that regulate proliferation and apoptosis.

Antitumor Activity

A study conducted by Greaney et al. highlighted the efficacy of acylhydrazones derived from similar structures, reporting IC50 values as low as 12.8 μM against specific cancer cell lines . This suggests that this compound could exhibit comparable or enhanced antitumor properties.

Antimicrobial Effects

Research on related compounds indicates that hydrazine derivatives can exhibit antimicrobial activity. A study showed that certain hydrazones demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . This opens avenues for exploring the antimicrobial potential of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl 2-(3-bromophenyl)acetateC12H15BrO2Acetate group instead of hydrazineModerate antitumor activity
Tert-butyl N-(3-bromophenyl)carbamateC12H15BrN2O2Carbamate functional groupAntimicrobial properties
Tert-butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylateC12H15BrN4O2Pyrimidine ring inclusionSignificant antitumor activity

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